Phylloseptin-H13
Description
Phylloseptin-H13 is an antimicrobial peptide (AMP) identified in the skin secretions of Phyllomedusa hypochondrialis, a species of leaf frog. These peptides play a critical role in innate immune defense, offering protection against bacterial, fungal, and viral pathogens. This compound belongs to the phylloseptin family, characterized by their cationic, amphipathic α-helical structures, which enable membrane disruption and pathogen neutralization . While its exact sequence and mechanism are still under investigation, its homology to other phylloseptins suggests conserved functional domains critical for antimicrobial activity.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LLSLVPHAINAVSAIAKHF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Phylloseptin-H13 shares significant sequence homology with AMPs from related frog species. Below is a detailed comparison of its structural and functional attributes relative to key analogs:
Table 1: Comparison of this compound with Homologous Antimicrobial Peptides
| Compound | Source Species | Homology to this compound | Key Structural Features | Reported Activity |
|---|---|---|---|---|
| This compound | Phyllomedusa hypochondrialis | Reference (100%) | Predicted α-helical, cationic | Broad-spectrum antimicrobial |
| Phylloseptin-AS1 | Agalychnis sp. | 82% | Cloned from skin secretion; cationic | Antimicrobial (unconfirmed) |
| Phylloseptin-S1 | Phyllomedusa sauvagii | 62% | Amphipathic α-helical; hydrophobic residues | Antifungal, antibacterial |
| Medusin-PH | Phyllomedusa hypochondrialis | 95% | High homology to medusin-AC | Antimicrobial |
Key Findings
Sequence Homology and Functional Implications Phylloseptin-AS1 (82% homology) and Medusin-PH (95% homology) exhibit the closest evolutionary relationship to this compound. Phylloseptin-S1 (62% homology) shows reduced conservation, likely reflecting divergent evolutionary pressures or niche-specific adaptations in Phyllomedusa sauvagii.
Structural Conservation
- All compared peptides retain cationic and amphipathic α-helical motifs, critical for interaction with microbial membranes. This compound and Medusin-PH share nearly identical hydrophobic residue distributions, which may enhance membrane insertion efficiency .
Activity Profiles
- While this compound and Medusin-PH are presumed to have broad-spectrum activity due to structural similarities, Phylloseptin-S1 demonstrates stronger antifungal properties, possibly linked to its unique hydrophobic residues .
- Phylloseptin-AS1’s activity remains unconfirmed experimentally, though its sequence homology suggests comparable efficacy to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
